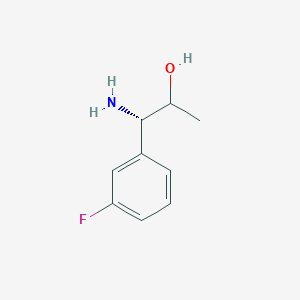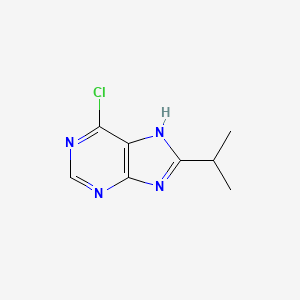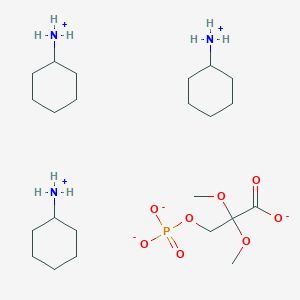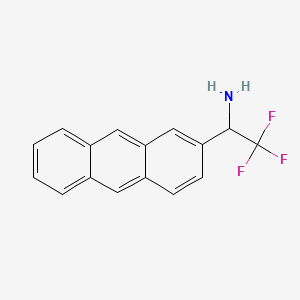
(1S)-1-Amino-1-(3-fluorophenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-Amino-1-(3-fluorophenyl)propan-2-OL: is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group attached to a propane backbone. Its unique structure makes it a valuable molecule for studying stereochemistry and its applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination reactions using reagents like ammonia or amines in the presence of catalysts.
Chiral Resolution: The final step involves chiral resolution to obtain the desired enantiomer, this compound, using techniques such as chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-Amino-1-(3-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with palladium catalyst, NaBH4, LiAlH4.
Substitution: NaOCH3, other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-Amino-1-(3-fluorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S)-1-Amino-1-(3-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-Amino-1-(3-fluorophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
(1S)-1-Amino-1-(4-fluorophenyl)propan-2-OL: A similar compound with the fluorine atom at a different position on the phenyl ring.
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL: A compound with a chlorine atom instead of fluorine.
Uniqueness
(1S)-1-Amino-1-(3-fluorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with molecular targets, making it a valuable molecule for various research applications.
Propiedades
Fórmula molecular |
C9H12FNO |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
(1S)-1-amino-1-(3-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1 |
Clave InChI |
APRWPWYZYYKDDF-IOJJLOCKSA-N |
SMILES isomérico |
CC([C@H](C1=CC(=CC=C1)F)N)O |
SMILES canónico |
CC(C(C1=CC(=CC=C1)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031953.png)
![(2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid](/img/structure/B13031954.png)
![4-Methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13031975.png)
![1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13031983.png)
![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13031986.png)

![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13032000.png)


![[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL](/img/structure/B13032008.png)


![tert-Butyl 6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13032020.png)

